2-(4-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-1,5-dimethyl-4-(propan-2-yl)-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
2-(4-{[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)-1,5-DIMETHYL-4-(PROPAN-2-YL)-2,3-DIHYDRO-1H-PYRAZOL-3-ONE is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a piperazine ring, and a pyrazolone moiety. It has garnered interest in various fields of scientific research due to its potential therapeutic applications and its role as a chemical intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)-1,5-DIMETHYL-4-(PROPAN-2-YL)-2,3-DIHYDRO-1H-PYRAZOL-3-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methoxyphenylamine with piperazine under controlled conditions to form the 4-(4-methoxyphenyl)piperazine intermediate.
Sulfonylation: The intermediate is then subjected to sulfonylation using a suitable sulfonyl chloride reagent to introduce the sulfonyl group.
Coupling with Pyrazolone: The sulfonylated intermediate is then coupled with a pyrazolone derivative under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)-1,5-DIMETHYL-4-(PROPAN-2-YL)-2,3-DIHYDRO-1H-PYRAZOL-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl and piperazine moieties, using suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-{[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)-1,5-DIMETHYL-4-(PROPAN-2-YL)-2,3-DIHYDRO-1H-PYRAZOL-3-ONE has several scientific research applications, including:
Chemistry: It is used as a chemical intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-{[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)-1,5-DIMETHYL-4-(PROPAN-2-YL)-2,3-DIHYDRO-1H-PYRAZOL-3-ONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an antagonist or agonist at specific receptor sites, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Para-Methoxyphenylpiperazine (MeOPP): A piperazine derivative with stimulant effects.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Compounds with potential therapeutic applications as alpha1-adrenergic receptor ligands.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: A compound studied for its acetylcholinesterase inhibitory activity.
Uniqueness
2-(4-{[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)-1,5-DIMETHYL-4-(PROPAN-2-YL)-2,3-DIHYDRO-1H-PYRAZOL-3-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a methoxyphenyl group, piperazine ring, and pyrazolone moiety sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C25H32N4O4S |
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Molecular Weight |
484.6 g/mol |
IUPAC Name |
2-[4-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylphenyl]-1,5-dimethyl-4-propan-2-ylpyrazol-3-one |
InChI |
InChI=1S/C25H32N4O4S/c1-18(2)24-19(3)26(4)29(25(24)30)21-8-12-23(13-9-21)34(31,32)28-16-14-27(15-17-28)20-6-10-22(33-5)11-7-20/h6-13,18H,14-17H2,1-5H3 |
InChI Key |
IQMCKCWTFWJDRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)C(C)C |
Origin of Product |
United States |
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